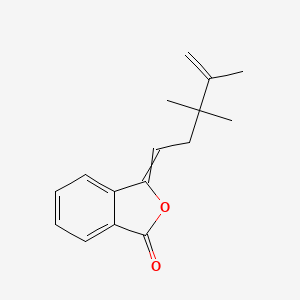
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the 3-(3,3,4-Trimethylpent-4-en-1-ylidene) group via alkylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming epoxides or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.
Substitution: Replacement of one functional group with another, potentially forming a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction might yield alcohols or alkanes.
Scientific Research Applications
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one could have a range of scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzofurans or related heterocyclic compounds. Examples could include:
- 2-Benzofuran-1(3H)-one
- 3-Methyl-2-benzofuran-1(3H)-one
Uniqueness
The uniqueness of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would lie in its specific structure and the resulting chemical and biological properties. This might include unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds.
Properties
CAS No. |
82893-50-3 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(3,3,4-trimethylpent-4-enylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(3,4)10-9-14-12-7-5-6-8-13(12)15(17)18-14/h5-9H,1,10H2,2-4H3 |
InChI Key |
HWCNSAANURAADK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C)(C)CC=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















